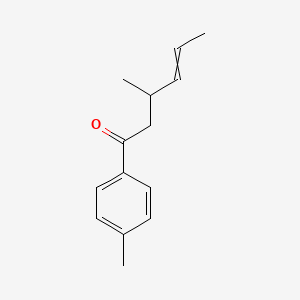
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methyl group attached to the fourth carbon of a hex-4-en-1-one chain, with an additional methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method includes the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate . Additionally, hydrogenation of 2-hexen-5-yn-4-one over a palladium-calcium carbonate catalyst in methanol can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylcyclopent-2-en-1-one
- 3-Methyl-2-cyclohexen-1-one
- Jasmone
- 3,5-Dimethyl-2-cyclohexen-1-one
- Thymoquinone
- Verbenone
Uniqueness
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
Propriétés
Numéro CAS |
62834-99-5 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-4-5-12(3)10-14(15)13-8-6-11(2)7-9-13/h4-9,12H,10H2,1-3H3 |
Clé InChI |
GHFIGDRPMJLTGJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)CC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















